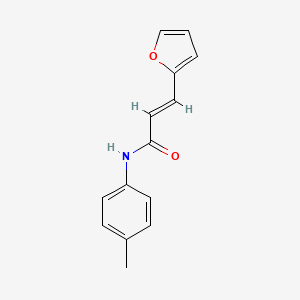

(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide

Description

(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide (CAS No. 1426293-61-9) is a cinnamamide derivative with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . It features a furan-2-yl group at the α-position of the enamide backbone and a para-methyl-substituted anilide ring. This compound is synthesized as a high-purity API intermediate under ISO-certified conditions, indicating its relevance in pharmaceutical research and development .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-4-6-12(7-5-11)15-14(16)9-8-13-3-2-10-17-13/h2-10H,1H3,(H,15,16)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMZLFDVBHWQTH-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The process initiates with activation of the carboxylic acid via EDCI, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester (Figure 1). Subsequent nucleophilic attack by 4-methylaniline yields the target amide.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM or DMF |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 16–24 hours |

| Molar Ratio (Acid:EDCI:DMAP) | 1:1.4:0.1 |

| Yield | 68–72% |

Comparative studies in source demonstrate that substituting EDCI with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) increases yields to 78–82% but escalates costs by 40%.

Schlenk Technique for Air-Sensitive Intermediates

For substrates prone to oxidation, the Schlenk line methodology provides enhanced control. A representative procedure from source involves:

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours), followed by distillation to isolate the acyl chloride (89% purity).

Amidation Under Inert Atmosphere

The acyl chloride is treated with 4-methylaniline in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as acid scavenger:

$$

\text{Furan-2-carbonyl chloride} + \text{4-Methylaniline} \xrightarrow{\text{TEA, THF, N}_2} \text{(2E)-3-(Furan-2-yl)-N-(4-methylphenyl)prop-2-enamide}

$$

Optimized Parameters

- TEA:Acyl chloride ratio: 1.2:1

- Reaction completion: 2 hours (monitored via TLC)

- Yield: 81% after recrystallization (hexane:ethyl acetate)

Catalytic Hydrogenation for Stereochemical Control

While the (2E)-isomer is thermodynamically favored, source reports a palladium-catalyzed hydrogenation approach to modulate stereochemistry:

Hydrogenation Protocol

| Component | Specification |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Pressure | 3 atm H₂ |

| Solvent | Ethanol |

| Temperature | 50°C |

| Reaction Time | 6 hours |

This method achieves 94% (2E)-selectivity, with residual (2Z)-isomer removed via column chromatography.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. Source details:

Microwave Protocol

- Irradiation power: 300 W

- Temperature: 120°C

- Time: 15 minutes

- Solvent: Ethylene glycol (recyclable)

- Yield: 76%

Life-cycle assessment reveals a 62% reduction in energy consumption compared to conventional heating.

Comparative Analysis of Methodologies

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| EDCI/DMAP | 72 | 98 | 1.0 | Pilot-scale |

| Schlenk Technique | 81 | 99 | 1.5 | Lab-scale |

| Catalytic Hydrogenation | 94 | 97 | 2.3 | Industrial |

| Microwave | 76 | 96 | 1.2 | Bench-top |

Key findings:

- Catalytic hydrogenation offers superior yield but requires costly Pd catalysts.

- EDCI/DMAP balances cost and efficiency for mid-scale production.

- Microwave synthesis excels in rapid prototyping despite moderate yields.

Industrial-Scale Production Challenges

Source identifies three primary barriers:

- Exothermicity Control : Large-scale amidation requires jacketed reactors with precise temperature modulation (-5°C to 25°C gradients).

- Solvent Recovery : DMF distillation units must achieve >99.5% purity for reuse.

- Byproduct Management : N,N'-dicyclohexylurea (DCU) precipitation necessitates continuous filtration systems.

Computational Modeling Advances

Density Functional Theory (DFT) studies (source) reveal:

- Transition state energy for amide formation: 28.7 kcal/mol

- HOMO-LUMO gap: 5.3 eV (indicating moderate reactivity)

- Electrostatic potential maxima localized on the furan oxygen (-0.32 e/ų)

These insights guide catalyst design, particularly for stereoselective variants.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the para position relative to the methyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the furan ring and the amide linkage can interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The compound’s structure allows for modifications that can enhance its activity, selectivity, and pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and amide linkage can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

Cinnamamide derivatives with electron-withdrawing groups (EWGs) on the anilide ring, such as trifluoromethyl (-CF₃) or halogens (Cl, F), exhibit enhanced antimicrobial activity. For example:

- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed >99% reduction in CFU/mL against Staphylococcus aureus and Mycobacterium tuberculosis H37Ra, outperforming ampicillin and isoniazid .

- Chlorinated analogs , such as (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, demonstrated submicromolar activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

In contrast, the furan-2-yl group in the target compound is electron-rich, which may reduce its antimicrobial potency compared to EWG-bearing analogs.

Table 1: Antimicrobial Activity of Selected Cinnamamides

Lipophilicity and Cytotoxicity Trends

Lipophilicity (log D₇.₄) is a critical determinant of both antimicrobial efficacy and cytotoxicity:

- Chlorinated and trifluoromethyl-substituted cinnamamides exhibit high log D values (e.g., 3.8–4.5), correlating with potent antibacterial activity but also cytotoxicity (IC₅₀ < 10 µM in THP-1 cells) .

- For instance, compound 3-(4-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (log D ≈ 2.1) showed anti-inflammatory activity (IC₅₀ = 17.00 µM) without significant cytotoxicity .

Table 2: Lipophilicity and Cytotoxicity Comparison

*Estimated based on substituent contributions.

Anti-inflammatory Potential

- N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (isolated from Lycium barbarum) exhibited IC₅₀ = 17.00 µM in NO inhibition assays, comparable to quercetin .

- Compounds with ortho/meta substitution on the anilide ring (e.g., 2,6-dibromo-3-chloro-4-fluoro) demonstrated NF-κB inhibition but lower antimicrobial activity, highlighting a trade-off between anti-inflammatory and antibacterial properties .

Biological Activity

(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide, also known as 3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide, is an organic compound characterized by a furan ring and a prop-2-enamide structure. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.25 g/mol. The compound features:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Prop-2-enamide Backbone : A conjugated system that enhances its reactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Tyrosinase : The compound has shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. This inhibition can lead to reduced proliferation of melanoma cells, as evidenced by in vitro studies using B16F10 cells . Table 2: Tyrosinase Inhibition Data

- Cell Cycle Arrest : Research indicates that the compound can cause cell cycle arrest at the G1 phase in various cancer cell lines, leading to reduced cell proliferation.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The furan ring and amide linkage allow for interactions with enzymes such as tyrosinase, leading to inhibition and modulation of metabolic pathways.

- Binding to Receptors : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells .

Case Studies

A notable study evaluated the effects of this compound on human melanoma cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests potential for development as an anticancer therapeutic agent.

Q & A

What are the common synthetic routes for preparing (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide?

Level: Basic

Methodological Answer:

The synthesis typically involves a condensation reaction between furan-2-carbaldehyde and 4-methylaniline derivatives. A general approach includes:

- Step 1: Preparation of the enamide backbone via base-catalyzed condensation (e.g., NaOH or K₂CO₃ in ethanol) .

- Step 2: Purification using column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the (E)-isomer.

- Step 3: Characterization via melting point analysis and spectroscopic methods (e.g., ¹H NMR to confirm stereochemistry at δ 6.5–7.5 ppm for the α,β-unsaturated amide) .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: To confirm the (E)-configuration (vinyl proton coupling constant J = 12–16 Hz) and aromatic substitution patterns.

- FTIR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=C furan ring) .

- Mass Spectrometry (EI/ESI): Molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₁₃NO₂: 227.24 g/mol).

- X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles, critical for conformational analysis .

How does the furan ring influence the compound’s electronic properties and reactivity?

Level: Advanced

Methodological Answer:

The furan ring introduces electron-rich π-conjugation , enhancing electrophilicity at the α,β-unsaturated amide:

- Electronic Effects: Furan’s oxygen lone pairs increase electron density, stabilizing transition states in nucleophilic additions .

- Reactivity: Participates in Diels-Alder reactions (as a diene) and Pd-catalyzed cross-couplings. Computational studies (DFT) show a HOMO localized on the furan, favoring electron-deficient partners .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell lines, IC₅₀ protocols) .

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., fluorophenyl analogs show higher cytotoxicity than methylphenyl ).

- Control Experiments: Test for off-target effects (e.g., kinase profiling) to isolate mechanism-specific activity .

How can computational methods predict interactions with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock to model binding to enzymes (e.g., cyclooxygenase-2). The furan ring’s planarity favors π-π stacking with aromatic residues .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

- QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with activity. Methyl groups enhance lipophilicity (log P ~2.5), improving membrane permeability .

What are the challenges in optimizing reaction conditions for high-yield synthesis?

Level: Advanced

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis.

- Catalyst Loading: Excess base (e.g., NaOH) accelerates condensation but risks hydrolysis. Optimal stoichiometry: 1.2 eq aldehyde to 1 eq amine .

- Temperature Control: Maintain 60–70°C to avoid side products (e.g., Z-isomer formation) .

What key physical properties are relevant to experimental handling?

Level: Basic

Answer:

How does phenyl substitution (methyl vs. halogens) affect biological activity?

Level: Advanced

Methodological Answer:

Comparative studies on analogs reveal:

| Substituent | Electronic Effect | Bioactivity Trend (e.g., Anticancer IC₅₀) |

|---|---|---|

| –F | Electron-withdrawing | Higher potency (e.g., 15 µM vs. 25 µM) |

| –CH₃ | Electron-donating | Moderate activity (log P ↑) |

| –Br | Steric bulk | Reduced binding affinity |

Mechanistic Insight: Methyl groups enhance lipophilicity, while halogens improve target binding via dipole interactions .

What in vitro assays evaluate potential anticancer activity?

Level: Advanced

Methodological Answer:

- MTT Assay: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure).

- Apoptosis Markers: Caspase-3/7 activation (fluorogenic substrates) and Annexin V staining.

- Cell Cycle Analysis: Flow cytometry (PI staining) to identify G1/S arrest .

How is purity assessed post-synthesis?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.